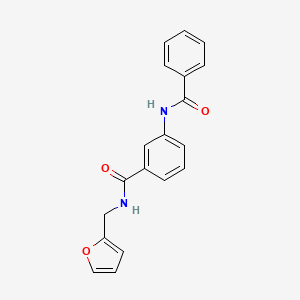![molecular formula C18H14ClN3O2 B4538623 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4538623.png)
1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
説明
The compound "1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one" belongs to a class of compounds that have garnered attention for their diverse biological activities and potential applications in various fields, excluding drug use and dosage considerations. The interest in such compounds stems from their structural complexity and versatility in chemical reactions.
Synthesis Analysis
The synthesis of related pyrimido[2,1-b]quinazolin-6-one derivatives often involves multi-step reactions, including condensations and cyclizations. Techniques such as the Biginelli reaction are common for constructing the core pyrimidoquinazoline scaffold, utilizing components like aromatic aldehydes, ethyl acetoacetate, and urea or thiourea derivatives in the presence of catalysts like ceric ammonium nitrite (CAN) for cyclization and ring formation (Rajanarendar et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography. These analyses reveal detailed geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing insights into the compound's electronic structure and reactivity profile (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions of pyrimidoquinazolinones involve interactions with various reagents to introduce or modify functional groups, affecting their physical and chemical properties. These compounds participate in reactions such as nucleophilic additions, hetero conjugate additions, and cyclization reactions to form complex structures with potential biological activities (Saito & Tsuda, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. Techniques like DFT calculations and molecular dynamics simulations contribute to predicting stability, solubility, and reactivity (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of pyrimidoquinazolinones are influenced by their functional groups and molecular structure. They exhibit a range of activities, including antimicrobial and potential antitumor properties, attributed to their ability to interact with biological targets. Molecular docking studies often highlight these interactions, suggesting mechanisms of action (Zhou et al., 2021).
特性
IUPAC Name |
1-(4-chlorobenzoyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-8-6-12(7-9-13)16(23)21-10-3-11-22-17(24)14-4-1-2-5-15(14)20-18(21)22/h1-2,4-9H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZZMPZYWWIETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)
![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4538574.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4538580.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4538588.png)
![methyl 5-[2-(allyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4538592.png)
![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4538629.png)

![2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)